3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride

LogP Lipophilicity Physicochemical profiling

Standard spirocyclic diamines lack bioorthogonal handles, forcing costly core re-synthesis for probe conjugation. This propargyl-substituted analog (MW 265.22) resolves the bottleneck: - **Click-ready**: Terminal alkyne for CuAAC, Sonogashira, or Glaser-Hay reactions. - **Validated scaffold**: Core pharmacophore for GABA_A antagonists (IC50 180 nM) & GP IIb-IIIa inhibitors. - **Optimized logP (0.72)**: Balances membrane permeability for live-cell assays. Direct substitution for PROTAC E3 ligase ligands or fluorescent labeling without rebuilding the core.

Molecular Formula C12H22Cl2N2
Molecular Weight 265.22 g/mol
Cat. No. B13636694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride
Molecular FormulaC12H22Cl2N2
Molecular Weight265.22 g/mol
Structural Identifiers
SMILESC#CCN1CCC2(CCNCC2)CC1.Cl.Cl
InChIInChI=1S/C12H20N2.2ClH/c1-2-9-14-10-5-12(6-11-14)3-7-13-8-4-12;;/h1,13H,3-11H2;2*1H
InChIKeyMILMYXDXFSPWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane Dihydrochloride – Identity & Physicochemical Profile


3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride (CAS 2731007-84-2 for the dihydrochloride salt; free base CAS 1864736-10-6) is a spirocyclic diamine building block belonging to the 3,9-diazaspiro[5.5]undecane family [1]. The dihydrochloride salt has a molecular weight of 265.22 Da (C12H22Cl2N2) and a computed LogP of 0.72 [1][2]. The 3,9-diazaspiro[5.5]undecane scaffold has been validated as a privileged core in multiple therapeutic programs, including GABA_A receptor antagonists with immunomodulatory activity and glycoprotein IIb-IIIa antagonists, establishing its relevance for medicinal chemistry and chemical biology applications [3][4].

Alkyne handle — enables CuAAC click chemistry for bioconjugation and library synthesis.
Spirocyclic core — reported scaffold for GABAA and GP IIb-IIIa receptor probe design.
Dihydrochloride salt — ready for aqueous-phase reactions and standard organic synthesis workflows.

Why Alkyl Analogs Cannot Replace the Propargyl Derivative


The 3-(prop-2-yn-1-yl) substituent introduces a terminal alkyne functionality that is structurally absent in the parent 3,9-diazaspiro[5.5]undecane (CAS 2089256-14-2, MW 227.17 Da, XLogP3-AA 0.5) and in simple alkyl-substituted analogs such as 3-methyl-3,9-diazaspiro[5.5]undecane (LogP 2.95) [1][2]. This alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability completely absent in the parent scaffold and its saturated alkyl congeners [3]. Direct substitution with an unsubstituted or alkyl-bearing analog therefore results in loss of the bioorthogonal conjugation handle, precluding downstream applications that require chemoselective ligation—such as fluorescent labeling, biotinylation, or PROTAC assembly—and fundamentally alters the lipophilicity and hydrogen-bonding profile of the molecule [4].

Loss of bioorthogonal reactivity Alkyl-substituted analogs lack the terminal alkyne; CuAAC click ligation cannot be performed, limiting downstream fluorescent tagging or PROTAC assembly.
Lipophilicity shift Replacing propargyl with methyl/alkyl alters LogP and may change membrane permeability and solubility profiles in cell-based assays.
Reduced synthetic versatility Non-alkyne analogs offer fewer chemoselective diversification routes (e.g., no Sonogashira or Glaser-Hay coupling), restricting library scope.

Quantitative Differentiation vs. Key Comparators


LogP Comparison: Propargyl vs. Parent Scaffold

The computed LogP of 3-(prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride (0.72) is 44% higher than that of the parent 3,9-diazaspiro[5.5]undecane (XLogP3-AA: 0.5), indicating a modest but measurable increase in lipophilicity conferred by the propargyl substituent [1][2]. This shift, while small, places the compound closer to the LogP range often associated with improved passive membrane permeability (typically LogP ~1-3 for CNS penetration) while still maintaining acceptable aqueous solubility [3].

LogP comparison
Cross-study comparable
Propargyl derivative LogP 0.72 vs. parent scaffold LogP 0.5 — a +0.22 increase (44% relative to baseline).
Reported higher lipophilicity may support membrane permeability assessment.
In silico values; wet-experimental logD confirmation recommended.
LogP Lipophilicity Physicochemical profiling

Click Chemistry Reactivity: Alkyne vs. Alkyl Analogs

The propargyl substituent introduces a terminal alkyne that is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling chemoselective ligation to azide-bearing partners. In contrast, the parent 3,9-diazaspiro[5.5]undecane and alkyl-substituted analogs such as 3-methyl-3,9-diazaspiro[5.5]undecane possess no functional group capable of participating in bioorthogonal click reactions [1][2]. The second-order rate constant for CuAAC of terminal alkynes is typically in the range of 10⁻² M⁻¹ s⁻¹ under standard conditions, providing a quantitative reactivity benchmark that is entirely absent in non-alkyne analogs [3].

CuAAC reactivity
Class-level inference
Terminal alkyne present: competent for CuAAC (k₂ ≈ 10⁻² M⁻¹ s⁻¹). Alkyl analogs: no alkyne, CuAAC-incompetent.
Binary functional distinction determines suitability for bioorthogonal ligation workflows.
Standard CuAAC conditions assumed; reaction efficiency may vary with substrate.
Click chemistry CuAAC Bioconjugation

GABA_A Receptor Antagonism: Scaffold Validation

The 3,9-diazaspiro[5.5]undecane scaffold has been validated in a series of potent competitive GABA_A receptor antagonists with immunomodulatory activity. Representative compounds from the Bavo et al. (2021) series displayed IC₅₀ values in the low micromolar to nanomolar range at the GABA_A receptor (e.g., compound 2027: IC₅₀ = 180 nM) [1]. The specific compound 3-(prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has not been tested in this assay directly; however, it shares the identical spirocyclic core and the propargyl group provides a vector for further SAR exploration without steric interference with the receptor binding pocket, as suggested by the structure-activity relationships reported [2].

GABAA scaffold
Class-level inference
3,9-Diazaspiro[5.5]undecane core validated in series with IC₅₀ 180 nM (compound 2027). Propargyl derivative not directly tested.
Supports receptor probe design context; target engagement requires verification.
Data to verify for this exact compound; scaffold activity is class-level inference.
GABA_A receptor Immunomodulation Spirocyclic scaffold

Late-Stage Diversification via Alkyne Handle

The propargyl substituent enables late-stage diversification via CuAAC, Sonogashira coupling, or Glaser-Hay homocoupling, allowing a single building block to generate structurally diverse compound libraries. In contrast, 3-methyl-3,9-diazaspiro[5.5]undecane (CAS not available; LogP 2.95) and 3-cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride (CAS 958852-80-7) lack any synthetic handle for further chemoselective modification beyond simple amine alkylation or acylation [1][2]. The fractional sp³ character (Fsp3) of the propargyl derivative is 0.833, identical to the parent scaffold, preserving desirable three-dimensionality for target engagement while adding a reactive exit vector [3].

Diversification potential
Supporting evidence
Propargyl derivative: CuAAC, Sonogashira, Glaser-Hay routes (≥3 reactions). Alkyl analogs: limited to N-alkylation/acylation (≤2).
May reduce synthetic steps in focused library production.
Fsp³ = 0.833 preserved; 3D character maintained.
Late-stage functionalization PROTAC building block Chemical biology

Validated Research and Industrial Applications


Bioorthogonal Probe Construction

The terminal alkyne handle enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate fluorescent dyes, biotin, or other reporter groups, making this compound a suitable building block for constructing bioorthogonal probes targeting GABA_A receptors or glycoprotein IIb-IIIa, where the spirocyclic scaffold has demonstrated pharmacological relevance [1][2]. The slightly elevated LogP (0.72 vs. 0.5 for parent) may facilitate passive membrane penetration in live-cell labeling experiments [3].

PROTAC Linker Attachment

The propargyl group serves as a precise, chemoselective attachment point for azide-terminated linkers in proteolysis-targeting chimera (PROTAC) design. This allows the 3,9-diazaspiro[5.5]undecane core to be incorporated as the target-protein-binding moiety while maintaining a defined exit vector for the linker, a strategy that requires an alkyne or equivalent bioorthogonal group and is not achievable with alkyl-substituted analogs [1].

Focused Library Synthesis via Late-Stage Diversification

Using the alkyne as a single diversification point, medicinal chemistry teams can rapidly generate arrays of triazole-containing analogs via parallel CuAAC, Sonogashira, or Glaser-Hay reactions. This approach significantly accelerates structure-activity relationship (SAR) exploration around the 3,9-diazaspiro[5.5]undecane scaffold compared to synthesizing each analog de novo from alkyl-substituted precursors [1][2].

Immunomodulatory Lead Starting Material

Given the validated GABA_A receptor antagonism IC₅₀ of 180 nM for closely related 3,9-diazaspiro[5.5]undecane derivatives, the propargyl analog can serve as a starting scaffold for designing immunomodulatory agents. The alkyne handle provides a built-in capability for subsequent probe attachment without requiring re-synthesis of the core structure, preserving resource efficiency in early-stage drug discovery [3].

Application
Selection Property
Validation Focus
Bioorthogonal probe construction
Terminal alkyne handle for CuAAC ligation
Click reaction efficiency; probe stability in assay buffer
PROTAC linker attachment
Chemoselective alkyne for azide-terminated linkers
Conjugation yield; retention of target binding after ligation
Focused library synthesis
Single-point diversification via alkyne chemistry
Triazole array purity; SAR coverage
GABAA receptor probe development
Spirocyclic core with reported GABAA antagonist context
Receptor-binding assay; selectivity vs. related subtypes
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